4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Vue d'ensemble

Description

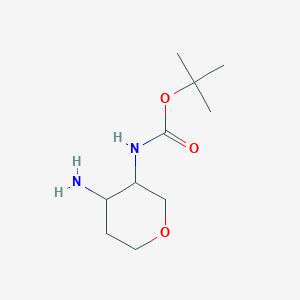

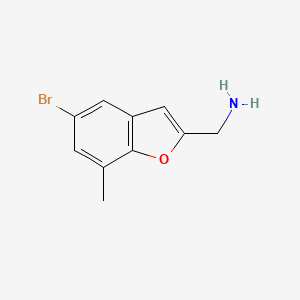

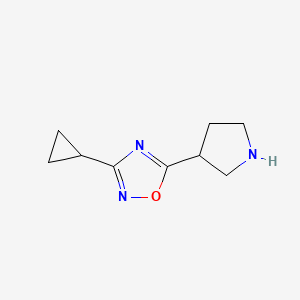

The compound “4-Amino-3-(boc-amino)-tetrahydro-2H-pyran” likely contains an amino group (-NH2) and a boc-amino group (tert-butoxycarbonyl protected amino group) attached to a tetrahydro-2H-pyran ring . Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom and five carbon atoms. The boc group is a common protecting group used in organic synthesis, particularly for amines .

Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are similar to the compound , has been reported. This process involves a radical approach and is paired with a Matteson–CH2–homologation .Applications De Recherche Scientifique

Carbohydrate-Based Templates

Research by McGeary, Jablonkai, and Toth (2001) explored the use of molecules related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in the development of carbohydrate-based templates. These templates are suitable for solid-phase peptide synthesis and the preparation of dendrimers containing multiple copies of peptides, indicating potential applications in vaccine and drug delivery systems McGeary, Jablonkai, & Toth, 2001.

Inhibitors of the F-Box Protein SKP2

Shouksmith et al. (2015) reported on the synthesis and activity of small-molecule inhibitors of the F-Box protein SKP2, involving a tetrahydropyran derivative related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This study highlights the potential use of such compounds in targeting specific protein interactions within cells, with implications for cancer research Shouksmith et al., 2015.

Anticancer Agents

Dong et al. (2011) discovered a new class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, in their study of antitumor agents. These compounds, including variants related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran, exhibited significant tumor cell growth inhibitory activity in vitro Dong et al., 2011.

Synthesis of 1,2,3,4-Tetrahydroquinolines

Shally et al. (2019) described an efficient synthesis method for 1,2,3,4-tetrahydroquinolines using compounds related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This study emphasizes the utility of such compounds in synthesizing complex molecular structures, potentially applicable in pharmaceuticals Shally et al., 2019.

Mécanisme D'action

Target of Action

Boronic acids and their esters, which include 4-amino-3-(boc-amino)-tetrahydro-2h-pyran, are often used in the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid or ester acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds, which are fundamental to organic synthesis .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .

Result of Action

The compound’s participation in sm cross-coupling reactions can result in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which can accelerate at physiological pH . Therefore, the compound’s stability and action may vary depending on the pH of its environment .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(4-aminooxan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECMUCDEXAFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)

![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)